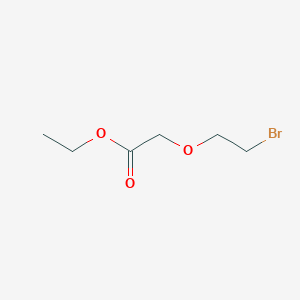![molecular formula C15H14O2 B6266716 4-[2-(4-methoxyphenyl)ethenyl]phenol CAS No. 65819-34-3](/img/new.no-structure.jpg)
4-[2-(4-methoxyphenyl)ethenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Methoxyphenyl)ethenyl]phenol is an organic compound with the molecular formula C15H14O2. It is characterized by the presence of a phenol group and a methoxy-substituted styrene moiety. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-methoxyphenyl)ethenyl]phenol typically involves the reaction of 4-methoxybenzaldehyde with phenol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or other reduced products.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-[2-(4-Methoxyphenyl)ethenyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-methoxyphenyl)ethenyl]phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the methoxy-substituted styrene moiety can undergo various chemical transformations. These interactions and transformations contribute to the compound’s biological and chemical activities.
Comparison with Similar Compounds
- 4-Methoxyphenethyl alcohol
- 4-Methoxyphenethyl isocyanate
- 4-(2-Methoxyethyl)phenol
Comparison: 4-[2-(4-Methoxyphenyl)ethenyl]phenol is unique due to its specific structural features, such as the combination of a phenol group and a methoxy-substituted styrene moiety. This combination imparts distinct chemical and biological properties, setting it apart from similar compounds. For example, while 4-methoxyphenethyl alcohol and 4-methoxyphenethyl isocyanate share the methoxyphenyl group, they differ in their functional groups and overall reactivity.
Properties
CAS No. |
65819-34-3 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



